molecular formula C25H46N14O11S B14121006 Capreomycin sulfate, Antibiotic for Culture Media Use Only

Capreomycin sulfate, Antibiotic for Culture Media Use Only

Cat. No.: B14121006
M. Wt: 750.8 g/mol
InChI Key: YCGPBVPZHGYLBK-HYMQDMCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capreomycin sulfate is a cyclic peptide antibiotic derived from the bacterium Streptomyces capreolus. It is primarily used in culture media for its antibacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Capreomycin sulfate is a member of the aminoglycoside family of antibiotics, known for their ability to inhibit bacterial protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capreomycin sulfate is produced through a fermentation process involving Streptomyces capreolus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process typically involves filtration, precipitation, and purification steps to isolate the antibiotic in its sulfate form .

Industrial Production Methods: Industrial production of capreomycin sulfate follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the antibiotic is harvested through a series of downstream processing steps, including centrifugation, solvent extraction, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Capreomycin sulfate undergoes various chemical reactions, including:

    Oxidation: Capreomycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of capreomycin .

Scientific Research Applications

Capreomycin sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Capreomycin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, interfering with the normal function of the ribosome and leading to the production of abnormal proteins. These abnormal proteins are essential for bacterial survival, and their disruption ultimately results in bacterial cell death .

Comparison with Similar Compounds

Comparison: Capreomycin sulfate is unique in its specific binding to the 70S ribosomal unit and its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Unlike some other aminoglycosides, capreomycin sulfate is not absorbed significantly from the gastrointestinal tract and must be administered parenterally .

Properties

Molecular Formula

C25H46N14O11S

Molecular Weight

750.8 g/mol

IUPAC Name

3,6-diamino-N-[[(8Z)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid

InChI

InChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10-;

InChI Key

YCGPBVPZHGYLBK-HYMQDMCPSA-N

Isomeric SMILES

CC1C(=O)NC(C(=O)N/C(=C\NC(=O)N)/C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O

Origin of Product

United States

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